molecular formula C20H26O4 B8072277 carnosol

carnosol

Cat. No.: B8072277
M. Wt: 330.4 g/mol
InChI Key: XUSYGBPHQBWGAD-CKNLXJGOSA-N
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Description

The compound carnosol is a complex organic molecule with significant scientific interest It is known for its unique tetracyclic structure and multiple functional groups, including hydroxyl and ketone groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carnosol typically involves multiple steps, starting from simpler organic molecules. The process often includes:

    Formation of the Tetracyclic Core: This step involves cyclization reactions to form the tetracyclic structure. Common reagents include strong acids or bases to facilitate ring closure.

    Functional Group Introduction: Hydroxyl and ketone groups are introduced through oxidation and reduction reactions. Reagents such as potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.

    Isopropyl Group Addition: The isopropyl group is typically added through alkylation reactions using reagents like isopropyl bromide (C3H7Br).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, to form ketones or carboxylic acids.

    Reduction: Reduction reactions can convert ketone groups to hydroxyl groups.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others, such as halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2)

Major Products

    Oxidation: Formation of ketones or carboxylic acids

    Reduction: Formation of alcohols

    Substitution: Formation of halogenated derivatives

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structure and reactivity. It serves as a model compound for understanding complex organic reactions and mechanisms.

Biology

In biological research, the compound is investigated for its potential biological activities, including antimicrobial and antioxidant properties. It is often used in studies involving cell cultures and animal models.

Medicine

In medicine, the compound is explored for its potential therapeutic effects. Research is ongoing to determine its efficacy in treating various diseases, including cancer and inflammatory conditions.

Industry

In the industrial sector, the compound is used as a precursor for synthesizing other complex molecules. Its unique structure makes it valuable in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of carnosol involves its interaction with various molecular targets. The hydroxyl and ketone groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biological pathways, leading to its observed effects. For example, its antioxidant properties may involve scavenging free radicals and protecting cells from oxidative damage.

Comparison with Similar Compounds

Similar Compounds

  • (1R,8S,10S)-3,4-dihydroxy-5-[(2R)-1-hydroxypropan-2-yl]-11,11-dimethyl-16-oxatetracyclo[6.6.2.01,10.02,7]hexadeca-2,4,6-trien-15-one
  • (1R,8R,9R,10S)-3,4,9-trihydroxy-5-[(2S)-1-hydroxypropan-2-yl]-11,11-dimethyl-16-oxatetracyclo[6.6.2.01,10.02,7]hexadeca-2,4,6-trien-15-one

Uniqueness

The uniqueness of carnosol lies in its specific stereochemistry and functional groups. The presence of both hydroxyl and ketone groups, along with the isopropyl group, gives it distinct chemical properties and reactivity compared to similar compounds.

Properties

IUPAC Name

(1S,8R,10S)-3,4-dihydroxy-11,11-dimethyl-5-propan-2-yl-16-oxatetracyclo[6.6.2.01,10.02,7]hexadeca-2,4,6-trien-15-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26O4/c1-10(2)11-8-12-13-9-14-19(3,4)6-5-7-20(14,18(23)24-13)15(12)17(22)16(11)21/h8,10,13-14,21-22H,5-7,9H2,1-4H3/t13-,14+,20+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUSYGBPHQBWGAD-CKNLXJGOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=C2C(=C1)C3CC4C2(CCCC4(C)C)C(=O)O3)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=C(C(=C2C(=C1)[C@H]3C[C@@H]4[C@]2(CCCC4(C)C)C(=O)O3)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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